molecular formula C5H5N3O2S B1350915 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid CAS No. 16490-16-7

6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No.: B1350915
CAS No.: 16490-16-7
M. Wt: 171.18 g/mol
InChI Key: CVGSFWTYSNYOKF-UHFFFAOYSA-N
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Description

6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid represents a structurally specialized pyrimidine derivative with significant potential in pharmaceutical research and chemical synthesis. This heterocyclic compound features a pyrimidine core scaffold incorporating both carboxylic acid and thioamide functional groups, creating a multifunctional building block with diverse research applications. The molecular architecture presents unique hydrogen bonding capabilities and metal coordination properties that researchers can exploit in various investigative contexts. In biomedical research, this compound serves as a valuable precursor for developing novel therapeutic agents, particularly in areas targeting enzyme inhibition and nucleic acid interactions. The structural similarity to pyrimidine bases found in biological systems makes it particularly interesting for antimetabolite research and nucleoside analog development . Researchers are investigating its potential as a kinase inhibitor scaffold and its application in designing compounds that modulate purinergic signaling pathways. The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups creates a push-pull electronic system that influences the compound's reactivity and binding characteristics in biological systems. The compound's mechanism of action in research settings typically involves interactions with enzymes that utilize pyrimidine substrates or cofactors. The thiocarbonyl group enhances the compound's ability to coordinate with metal ions and form stable complexes, expanding its utility in catalysis research and materials science . In synthetic chemistry applications, researchers utilize this compound as a versatile intermediate for constructing more complex heterocyclic systems, including fused pyrimidine derivatives and combinatorial libraries for drug discovery. The carboxylic acid moiety allows for straightforward derivatization through amide formation or esterification, facilitating the creation of diverse analog series for structure-activity relationship studies. This product is offered strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper ventilation. For optimal stability, the compound should be stored in a cool, dry environment protected from light. Technical specifications, including purity certification and detailed handling information, are provided with each shipment to ensure research reproducibility and experimental integrity.

Properties

IUPAC Name

4-amino-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2S/c6-3-1-2(4(9)10)7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGSFWTYSNYOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397728
Record name 6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16490-16-7
Record name NSC52296
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Cyclization Reaction Parameters

Parameter Typical Range/Value Notes
Temperature 110–140 °C Below 110 °C no reaction; above 140 °C decomposition occurs
Solvent Formamide, ethanol, or DMSO Formamide used for Schiff base formation
Reaction Time Several hours (varies by method) Prolonged heating for complete cyclization
Catalysts Acidic or basic catalysts Catalysts improve yield and rate

Multi-Component Condensation (Biginelli-Type Reactions)

Another prominent synthetic route is the Biginelli reaction or its variants, which involve the acid-catalyzed cyclocondensation of urea or guanidine derivatives with β-ketoesters and aldehydes.

  • Guanidine Use: Guanidine or its derivatives can be used to introduce the amino group at position 6, facilitating the formation of 2-amino-1,4-dihydropyrimidines.
  • Microwave and Ultrasound Assistance: Modern adaptations employ microwave irradiation or ultrasound to accelerate the reaction and improve yields under milder conditions.

Table 2: Biginelli Reaction Conditions for Pyrimidine Derivatives

Component Typical Reagents Role
Urea/Guanidine Guanidine hydrochloride Provides amino group
β-Ketoester Ethyl acetoacetate Carbon skeleton for ring formation
Aldehyde Aromatic or aliphatic aldehydes Aldehyde component for condensation
Solvent DMSO, ethanol Medium for reaction
Temperature 80–120 °C (microwave-assisted) Accelerates reaction
Time Minutes to hours Depends on method

Specific Synthetic Routes and Research Findings

Heating with Formamide

  • Heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at 110–130 °C leads to a Schiff base intermediate.
  • Further heating at 130–140 °C results in the formation of 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol, a related bicyclic compound.

Reaction with Phenyl Isocyanate

  • Heating the same precursor with phenyl isocyanate at 120–130 °C forms an amide intermediate.
  • Subsequent heating at 140–160 °C yields 7-mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, demonstrating the versatility of the thioxo group in nucleophilic substitution reactions.

Alkylation and Substitution Reactions

  • Derivatives of this compound have been synthesized by alkylation with ethyl chloroacetate in the presence of potassium carbonate in acetone, followed by various substitution reactions to introduce functional groups at the thioxo position.
  • These methods often involve refluxing for extended periods (e.g., 24 hours) and subsequent purification by recrystallization.

Tandem Oxidation and Cyclization

  • A tandem Kornblum oxidation followed by Biginelli reaction under microwave irradiation has been reported to synthesize dihydropyrimidinones efficiently.
  • This method involves in-situ generation of aldehydes from benzyl halides, followed by cyclocondensation with urea and β-ketoesters, providing a catalyst-free, one-pot synthesis route.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Cyclization with Formamide Heating precursor with formamide Straightforward, good yields Requires precise temperature control to avoid decomposition
Biginelli Reaction Multi-component condensation Versatile, microwave/ultrasound-assisted May require specific aldehydes or catalysts
Alkylation/Substitution Functionalization of thioxo group Enables diverse derivatives Longer reaction times, multiple steps
Tandem Oxidation-Cyclization One-pot, catalyst-free under MW Efficient, environmentally friendly Limited to specific substrates

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is C6H6N4O2SC_6H_6N_4O_2S. The compound features a pyrimidine ring with an amino group and a thioxo substituent, which contribute to its biological activity and chemical reactivity.

Scientific Research Applications

1. Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent . Studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant anticancer activity.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-710Apoptosis induction
HeLa15Cell cycle arrest

The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential for therapeutic use in oncology .

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties . Research indicates that derivatives can inhibit the growth of various bacterial strains. For example:

Compound DerivativeTarget OrganismInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus18
Derivative CP. aeruginosa20

These findings suggest that structural modifications can enhance antimicrobial efficacy .

3. Anti-inflammatory Effects

Certain derivatives of 6-Amino-2-thioxo-1,2-dihydropyrimidine have exhibited anti-inflammatory effects in animal models, indicating their potential for treating inflammatory diseases .

4. Antioxidant Properties

The compound has shown antioxidant activity , scavenging free radicals and suggesting possible applications in oxidative stress-related conditions .

Industrial Applications

Beyond its biological significance, this compound is utilized in various industrial processes:

  • Dyes Production: The compound serves as a precursor for synthesizing dyes.
  • Solar Energy Materials: It is involved in the development of materials aimed at enhancing solar energy efficiency.
  • Energy-Rich Substances: The compound contributes to the production of materials with high energy content .

Case Studies

Several case studies highlight the applications of 6-Amino-2-thioxo-1,2-dihydropyrimidine derivatives:

  • Anticancer Study:
    • A study demonstrated that a specific derivative induced apoptosis in MCF-7 cells through caspase activation.
    • Results indicated an IC50 value of 10 µM, showcasing its potential as an anticancer therapeutic agent.
  • Antimicrobial Evaluation:
    • A series of derivatives were tested against common bacterial strains.
    • The most effective derivative achieved an inhibition zone of 20 mm against Pseudomonas aeruginosa.
  • Anti-inflammatory Research:
    • Animal model studies reported significant reductions in inflammation markers when treated with specific derivatives.

Mechanism of Action

The mechanism of action of 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Groups

The key structural differences between the target compound and analogs lie in substituent positions and functional groups, which influence physicochemical properties and reactivity:

Table 1: Structural and Functional Comparisons
Compound Name (CAS RN) Substituents/Functional Groups Molecular Formula Molecular Weight Key Features
Target: 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid (875-60-5) 6-NH₂, 2-S, 4-COOH C₅H₅N₃O₂S 171.18 Thioxo group enhances tautomerism and metal chelation potential.
5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (941243-83-0) 5,6-CH₃, 2-O, 4-COOH C₇H₈N₂O₃ 168.15 Methyl groups increase lipophilicity; oxo group reduces sulfur-related reactivity.
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid (1048922-47-9) 1-CH₃, 6-Ph, 2-O, 4-COOH C₁₂H₁₀N₂O₃ 230.22 Phenyl group enhances aromatic stacking interactions.
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid 1-CH₃, 6-(4-OCH₃Ph), 2-O, 4-COOH C₁₃H₁₂N₂O₄ 260.25 Methoxy group improves solubility and electronic effects.
7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-hexahydropyrido[2,3-d]pyrimidine 7-NH₂, 4-O, 2-S, fused chromene moiety C₁₆H₁₃N₅O₃S 355.37 Chromene fusion expands π-conjugation; high synthetic yield (85–93%).

Biological Activity

6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS No. 16490-16-7) is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an amino group and a thioxo substituent, which contributes to its biological activity. The molecular formula is C6H6N4O2S, indicating the presence of nitrogen and sulfur in its structure.

Antimicrobial Activity

Research indicates that derivatives of 6-amino-2-thioxo-1,2-dihydropyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains.

Compound DerivativeTarget OrganismInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus18
Derivative CP. aeruginosa20

These results suggest that modifications in the structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 6-amino-2-thioxo-1,2-dihydropyrimidine derivatives has been evaluated in several studies. For example, a study demonstrated that certain derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 Value (µM)Mechanism of Action
MCF-710Apoptosis induction
HeLa15Cell cycle arrest

The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, compounds related to 6-amino-2-thioxo-1,2-dihydropyrimidine have shown potential in other therapeutic areas:

  • Anti-inflammatory : Some derivatives have been reported to reduce inflammation in animal models.
  • Antioxidant : The compound exhibits scavenging activity against free radicals, suggesting potential use in oxidative stress-related conditions.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives highlighted their effectiveness against multi-drug resistant bacterial strains. The lead compound displayed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
  • Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that treatment with specific derivatives resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) using 6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one as a precursor. For example, reacting with formaldehyde and indane-1,3-dione under one-pot conditions yields tetracyclic systems (45–60% yields) . Optimization involves varying temperature (e.g., 150°C under microwave irradiation) and reagents (formamide vs. urea). Yield improvements are achieved by controlling stoichiometry and reaction time .

Q. How should researchers characterize the structural and purity aspects of this compound using spectroscopic methods?

  • Methodological Answer : Confirm the structure via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. For instance, in thieno-pyrimidine derivatives, 1H^1H-NMR peaks at δ 2.5–3.5 ppm confirm methylene groups, while thiocarbonyl (C=S) signals appear at ~160 ppm in 13C^{13}C-NMR . Purity is assessed via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a key intermediate for bioactive heterocycles, such as antitumor agents and antimicrobials. For example, coupling with hydrazonoyl chlorides yields triazole-fused pyrimidines with demonstrated antibacterial activity (MIC values: 8–32 µg/mL) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions arise from variations in assay protocols (e.g., bacterial strains, concentration ranges). To address this:

  • Use standardized MIC testing (CLSI guidelines) .
  • Perform longitudinal studies to assess time-dependent activity changes .
  • Apply structural equation modeling to isolate confounding variables (e.g., solvent effects) .

Q. How can computational methods like molecular docking predict interactions and biological activity?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., DNA gyrase) identify binding modes. For thieno-pyrimidine derivatives, hydrogen bonds with Arg121 and hydrophobic interactions with Val93 correlate with antimicrobial activity (docking scores: −9.2 to −11.3 kcal/mol) .

Q. What are the challenges in scaling up synthetic procedures from lab to pilot scale while maintaining purity?

  • Methodological Answer : Key challenges include:

  • Reaction Exotherms : Mitigate via controlled addition of reagents (e.g., dropwise formaldehyde addition) .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
  • Yield Drop : Optimize stirring rate (≥500 rpm) and solvent volume (≤5 mL/g substrate) to enhance mixing .

Safety and Handling

  • Storage : Store at 2–8°C in airtight containers to prevent oxidation .
  • Hazards : Not classified under GHS, but avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves) .

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